Cyclo(Hpro-Leu)

Vue d'ensemble

Description

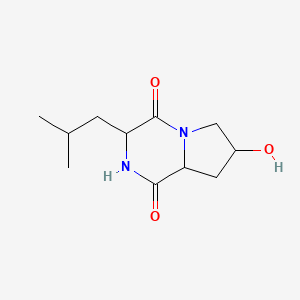

Cyclo(Hpro-Leu) is a natural product used for research related to life sciences . It is a cyclic peptide derived from the amino acid leucine and is a member of the cyclic peptide family . The CAS number for Cyclo(Hpro-Leu) is 1016899-93-6 .

Synthesis Analysis

Cyclo(Hpro-Leu) is synthesized by equal amounts of L-AA and D-AA with L-Pro . The synthesis of all stereoisomers of cyclo(Phe-Pro), cyclo(Leu-Pro), and cyclo(Val-Pro) has been reported, and the library was subjected to spectroscopic characterization using mass spectrometry, NMR, and electronic circular dichroism (ECD) .Molecular Structure Analysis

Cyclo(Hpro-Leu) has a molecular weight of 226.276 and a formula of C11H18N2O3 . Each of these DKPs has four possible stereoisomers due to the presence of two chirality centers .Chemical Reactions Analysis

The reaction of D-Leu with L-Pro showed an extracted ion chromatogram (EIC) of m/z 211.1441 with retention times, respectively, of 19.8 and 20.2 min, which correspond to cyclo-Pro-Leu molecular ions .Physical And Chemical Properties Analysis

Cyclo(Hpro-Leu) has a molecular weight of 226.276 and a formula of C11H18N2O3 . It is stored as a powder at -20°C for 3 years or in solvent at -80°C for 1 year .Applications De Recherche Scientifique

Biological Activity and Stereochemistry

Cyclo(Hpro-Leu) belongs to the class of 2,5-diketopiperazines (DKPs) , cyclic dipeptides found ubiquitously in nature . These DKPs exhibit four possible stereoisomers due to the presence of two chirality centers. The absolute configurations of natural DKPs are often ambiguous, impacting their biological activity. However, recent research has shed light on stereochemical assignment using electronic circular dichroism (ECD) . ECD can differentiate DKP stereoisomers, providing a reference for unambiguous characterization of cyclo(Hpro-Leu) samples from natural sources .

Nematicidal Activity

Studies have explored the effects of cyclo(Hpro-Leu) on Meloidogyne incognita , a plant-parasitic nematode. HPLC-purified cyclo(Hpro-Leu) displayed nematicidal activity, with a mortality rate of 84.3% in second-stage juveniles after 72 hours of exposure to 67.5 mg/L .

Anticancer Potential

While specific research on cyclo(Hpro-Leu) is limited, related cyclic peptides have shown promise. For instance, cyclic peptides containing the Pro-Pro-Phe-Phe sequence exert cytotoxic and cytostatic effects on melanoma cells .

Drug Development

Cyclo(Hpro-Leu) (product number TN6680) is available for scientific research and drug discovery purposes. However, it is essential to note that all products from TargetMol are intended solely for research and cannot be used in humans .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

7-hydroxy-3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3/c1-6(2)3-8-11(16)13-5-7(14)4-9(13)10(15)12-8/h6-9,14H,3-5H2,1-2H3,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHIUWVXPQQDMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)N2CC(CC2C(=O)N1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclo(Hpro-Leu) | |

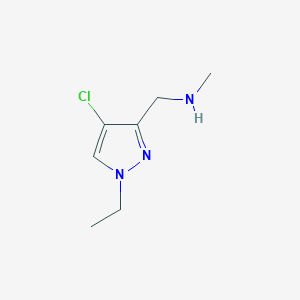

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxyphenol](/img/structure/B3033202.png)

![6'-Aminospiro[cyclopentane-1,3'-indolin]-2'-one](/img/structure/B3033222.png)